

# Comparative Analysis of $^{13}\text{C}$ NMR Chemical Shifts for Methyl Benzoate Derivatives

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## Compound of Interest

Compound Name: **Methyl 2-methyl-3-nitrobenzoate**

Cat. No.: **B145464**

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This guide provides a comparative analysis of the  $^{13}\text{C}$  NMR chemical shifts for **Methyl 2-methyl-3-nitrobenzoate** and its structural isomers. This information is crucial for researchers in the fields of organic chemistry, materials science, and drug development for the structural elucidation and purity assessment of these compounds.

## Data Presentation

The following table summarizes the experimental  $^{13}\text{C}$  NMR chemical shifts (in ppm) for **Methyl 2-methyl-3-nitrobenzoate** and related isomers. The data is referenced against Tetramethylsilane (TMS) at 0.0 ppm.

Carbon Atom	Methyl 2-methyl-3-nitrobenzoate	Methyl 3-nitrobenzoate[1][2][3][4]	Methyl 4-nitrobenzoate[5]	Methyl 2-nitrobenzoate[6]	Methyl 2-methylbenzoate[7]
C=O	~165-170	164.7	165.1	~165	166.7
Ar-C1	~130-135	131.7	135.4	~130	130.4
Ar-C2	~135-140	127.2	130.6	~148	132.6
Ar-C3	~145-150	148.1	123.5	~124	128.8
Ar-C4	~120-125	124.3	150.5	~129	128.1
Ar-C5	~130-135	129.5	123.5	~132	129.4
Ar-C6	~125-130	135.1	130.6	~130	128.1
-OCH <sub>3</sub>	~52-53	52.6	52.8	~52	51.7
Ar-CH <sub>3</sub>	~15-20	-	-	-	21.5

Note: The chemical shifts for **Methyl 2-methyl-3-nitrobenzoate** are predicted based on the analysis of its isomers and related substituted methyl benzoates. Experimental values may vary slightly.

## Experimental Protocols

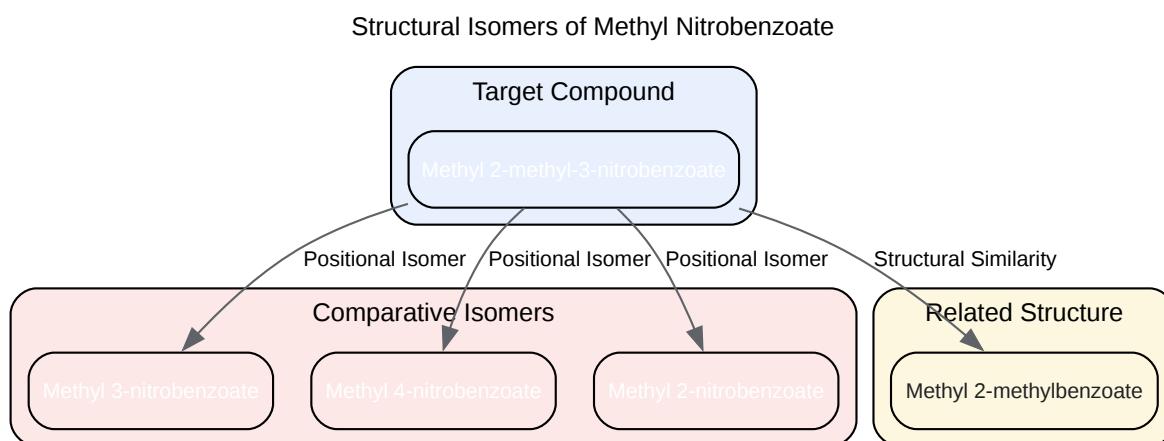
The <sup>13</sup>C NMR spectra referenced in this guide were typically acquired using the following experimental parameters:

- Instrument: Bruker DRX (or equivalent) NMR Spectrometer.
- Frequency: Spectra were recorded at 50 MHz or 100 MHz for <sup>13</sup>C nuclei.[8]
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) is a common solvent used for these types of aromatic compounds.[8][9]
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard, with its chemical shift set to 0.0 ppm.[9]

- Sample Preparation: A saturated solution of the compound in the deuterated solvent is prepared for analysis.

## Structural Comparison and Rationale for Chemical Shift Differences

The electronic environment of each carbon atom in the benzene ring and the substituent groups significantly influences its  $^{13}\text{C}$  NMR chemical shift. The positions of the electron-withdrawing nitro group ( $-\text{NO}_2$ ) and the electron-donating methyl group ( $-\text{CH}_3$ ) relative to the methyl ester group ( $-\text{COOCH}_3$ ) cause distinct differences in the spectra of the isomers.



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Caption: Relationship between the target compound and its isomers.

The nitro group is a strong electron-withdrawing group, which generally deshields the carbon atoms it is attached to or are in its vicinity, causing their signals to appear at a higher ppm (downfield). Conversely, the methyl group is an electron-donating group, leading to a shielding effect and a lower ppm value (upfield) for nearby carbon atoms. The interplay of these electronic effects, along with steric factors, results in the observed unique  $^{13}\text{C}$  NMR chemical shifts for each isomer, allowing for their unambiguous identification.

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